3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
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Overview
Description
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organic compound that features a phenol group substituted with a chloro group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 3-chloro-4-hydroxyphenylboronic acid with neopentyl glycol. The reaction is carried out under an inert atmosphere to prevent oxidation and is often catalyzed by a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronate ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Quinones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The chloro group can participate in electrophilic aromatic substitution reactions, allowing the compound to modify biological molecules selectively.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a phenol group.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phospholane ring instead of a boronate ester.
4-Chloro-3,5-dimethylphenol: Similar phenol structure but lacks the boronate ester group.
Uniqueness
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to the presence of both a chloro group and a boronate ester, which confer distinct reactivity and potential for diverse applications in synthesis and biological research.
Properties
IUPAC Name |
3-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO3/c1-11(2)6-15-12(16-7-11)9-4-3-8(14)5-10(9)13/h3-5,14H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKPFGBXJONXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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